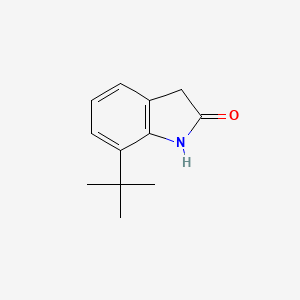

7-(tert-Butyl)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

7-tert-butyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)9-6-4-5-8-7-10(14)13-11(8)9/h4-6H,7H2,1-3H3,(H,13,14) |

InChI Key |

FSGXAKGMWAGFHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC(=O)C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 7 Tert Butyl Indolin 2 One Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

High-field NMR spectroscopy is an indispensable tool for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular structure and connectivity. For indolin-2-one derivatives, ¹H NMR spectra typically reveal characteristic signals for the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the protons of the various substituents. The tert-butyl group, for instance, presents as a sharp singlet in the upfield region of the spectrum.

In the case of related 7-substituted indoline (B122111) derivatives, such as 7-indolinecarboxaldehyde, the aromatic protons exhibit a specific splitting pattern. For example, the proton at C4 appears as a doublet of doublets, coupling to the adjacent protons at C5 and C6. mdpi.com Similarly, ¹³C NMR provides precise chemical shift values for each carbon atom, including the quaternary carbon of the tert-butyl group and the carbonyl carbon (C2) of the lactam ring, which typically resonates significantly downfield. Two-dimensional NMR techniques, such as NOESY, can be employed to determine the spatial proximity of protons, which is crucial for establishing stereochemistry, particularly for Z/E isomers in 3-substituted derivatives. nih.gov

Table 1: Representative NMR Data for Substituted Indolin-2-one Derivatives Note: Data for closely related structures are presented to illustrate typical chemical shifts, as comprehensive data for the specific parent compound is not publicly available.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(indolin-2-one) | ¹H | 1.26 (s, 9H) | 3 x CH₃ (tert-butyl) | mdpi.com |

| ¹H | 10.51 (s, 2H) | NH (indolinone) | mdpi.com | |

| ¹³C | 31.43 | C(CH₃)₃ | mdpi.com | |

| ¹³C | 34.72 | C (CH₃)₃ | mdpi.com | |

| ¹³C | 169.17 | C=O | mdpi.com | |

| 1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehyde | ¹H | 1.51 (s, 9H) | C(CH₃)₃ | mdpi.com |

| ¹H | 3.07 (t, 2H, J=8.0) | H-3 | mdpi.com | |

| ¹H | 4.17 (t, 2H, J=8.0) | H-2 | mdpi.com | |

| ¹H | 7.10 (t, 1H, J=7.5) | H-5 | mdpi.com | |

| ¹H | 7.36 (dq, 1H, J=7.5, 1.0) | H-6 | mdpi.com | |

| ¹H | 7.64 (dd, 1H, J=7.5, 1.0) | H-4 | mdpi.com | |

| ¹H | 10.11 (s, 1H) | CHO | mdpi.com | |

| ¹³C | 28.2 | C(CH₃)₃ | mdpi.com | |

| ¹³C | 124.0 | C-4 | mdpi.com | |

| ¹³C | 125.0 | C-5 | mdpi.com | |

| ¹³C | 129.2 | C-6 | mdpi.com | |

| ¹³C | 169.17 | C=O (lactam) | mdpi.com | |

| ¹³C | 189.6 | C=O (aldehyde) | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Investigation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous assignment of an elemental composition, distinguishing between compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate intact molecular ions, such as [M+H]⁺ or [M+Na]⁺. mdpi.com

Tandem mass spectrometry (MS/MS) experiments, often performed in high-energy collision-induced dissociation (CID) cells, provide further structural insights by inducing fragmentation of the parent ion. nih.gov The resulting fragment ions reveal the compound's connectivity and can help elucidate complex fragmentation pathways. For instance, studies on protonated 3-substituted oxindoles have shown that a retro-Michael reaction can be a key fragmentation pathway, mediated by a proton-bound complex. nih.gov The analysis of fragmentation patterns is essential for identifying unknown metabolites or degradation products of indolin-2-one derivatives. researchgate.netnih.gov

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Substituted Indolin-2-one Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(5-chloroindolin-2-one) | C₂₈H₂₂Cl₂N₂O₃ | [M+H]⁺ | 505.10857 | 505.10852 | mdpi.com |

| 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(5-bromoindolin-2-one) | C₂₈H₂₂Br₂N₂O₃ | [M+H]⁺ | 593.00754 | 595.00656 | mdpi.com |

| 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(5-hydroxy-1-methylindolin-2-one) | C₃₀H₂₈N₂O₅ | [M+H]⁺ | 497.20765 | 497.20733 | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination, Stereochemical Elucidation, and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. For indolin-2-one derivatives, X-ray crystallography has been used to establish the absolute configuration of stereocenters and the geometry (Z or E) of exocyclic double bonds. biomedpharmajournal.org

Furthermore, crystallographic analysis reveals the intricate network of intermolecular interactions that govern the crystal packing, such as hydrogen bonding, C-H···π, and halogen interactions. mdpi.combeilstein-journals.org In many indolin-2-one structures, a characteristic dimeric hydrogen-bonding pattern is observed where the amide N-H acts as a donor to the carbonyl oxygen of a neighboring molecule, forming a stable R²₂(8) graph set motif. mdpi.com The study of these non-covalent interactions is crucial for understanding the solid-state properties of materials and for crystal engineering. iosrjournals.org For example, analysis of halogenated oxindoles has provided insight into the competition between hydrogen bonding and halogen bonding in directing the crystal packing arrangement. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Key Functional Groups and Molecular Fingerprints

For 7-(tert-Butyl)indolin-2-one derivatives, IR spectroscopy is particularly effective for identifying key functional groups. The lactam carbonyl (C=O) stretching vibration gives rise to a very strong and sharp absorption band, typically in the range of 1680-1725 cm⁻¹. mdpi.commsu.edu The N-H stretching vibration of the secondary amide appears as a distinct band around 3170-3500 cm⁻¹. msu.edu The aromatic C-H and C=C stretching vibrations also provide characteristic signals. Raman spectroscopy is highly sensitive to the symmetric vibrations of the molecule and can provide valuable information about the carbon skeleton and the tert-butyl group's C-C stretching modes. upenn.edu

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Substituted Indolin-2-one Derivatives

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(indolin-2-one) | 1705 | C=O stretch (lactam) | mdpi.com |

| 1608 | C=C stretch (aromatic) | mdpi.com | |

| 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(5-bromoindolin-2-one) | 1708 | C=O stretch (lactam) | mdpi.com |

| 1607 | C=C stretch (aromatic) | mdpi.com | |

| 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(5-chloroindolin-2-one) | 1707 | C=O stretch (lactam) | mdpi.com |

| 1607 | C=C stretch (aromatic) | mdpi.com | |

| Di-tert-butyl 2-(N-2-indolinone-1-yl)-3-(triphenylphosphoranylidene) succinate | 1736, 1710, 1638 | C=O stretch (ester, lactam) | biomedpharmajournal.org |

Chemical Reactivity and Functionalization Strategies of 7 Tert Butyl Indolin 2 One

Reactivity at the Lactam Moiety (C-2 and N-1 Positions)

The lactam ring of 7-(tert-Butyl)indolin-2-one contains two primary sites for functionalization: the nitrogen atom (N-1) and the carbonyl carbon (C-2). These positions allow for the introduction of a wide array of substituents, fundamentally altering the compound's properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indolin-2-one core is nucleophilic and can be readily modified through alkylation and acylation reactions. These transformations are crucial for installing protecting groups or for introducing moieties that are integral to the final target structure.

N-alkylation is typically achieved by treating the indolin-2-one with a base, such as sodium hydride, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) halide). google.com This deprotonates the nitrogen, forming a highly nucleophilic amide anion that readily attacks the electrophilic alkylating agent.

N-acylation serves a similar purpose, often used to install protecting groups like the tert-butoxycarbonyl (Boc) group. This is commonly accomplished using di-tert-butyl dicarbonate (B1257347) in the presence of a base. orgsyn.org The Boc group is advantageous as it can be easily removed under acidic conditions, allowing for further manipulation at the nitrogen position. orgsyn.org Other acylating agents, such as cyclohexanecarbonyl chloride, have also been successfully used to acylate the N-1 position of related indolinone systems. nih.gov The use of N-acyl groups, particularly N-acyl-7-nitroindolines, has been explored for photolabile protecting group strategies, where light is used to trigger the release of the acyl group. acs.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indolinone Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Sodium Hydride, Alkyl Halide | N-Alkylindolin-2-one | google.com |

| N-Alkylation | Methyl Iodide | N-Methylindolin-2,3-dione | nih.gov |

| N-Acylation | Di-tert-butyl dicarbonate | N-(tert-Butoxycarbonyl)indolin-2-one | orgsyn.org |

Modifications and Transformations of the Carbonyl Group

The C-2 carbonyl group of the lactam is less reactive than the C-3 position but can still undergo significant transformations. One of the primary reactions is reduction. Strong reducing agents like lithium aluminum hydride can reduce the amide carbonyl to an alcohol, although this can sometimes lead to ring opening. smolecule.com

Another potential modification is the conversion of the carbonyl group into a thiocarbonyl group, forming a thiolactam. This transformation can be achieved using reagents like Lawesson's reagent. Thiolactams are valuable intermediates as they can participate in different types of coupling and addition reactions compared to their lactam counterparts. nih.gov Furthermore, the conjugated system in α,β-unsaturated lactams, which can be formed from C-3 functionalization, makes the C-2 carbonyl part of a reactive functional group susceptible to Michael additions. nih.gov

Reactivity at the C-3 Position and Exocyclic Derivatives

The C-3 position of this compound is an active methylene (B1212753) site, flanked by the aromatic ring and the lactam carbonyl. This makes it the most common site for functionalization, enabling the construction of complex and diverse molecular architectures.

Knoevenagel Condensations and Related C-3 Functionalizations

The Knoevenagel condensation is a cornerstone reaction for functionalizing the C-3 position of indolin-2-ones. rsc.org This reaction involves the base-catalyzed condensation of the active methylene group at C-3 with an aldehyde or ketone. sci-hub.seresearchgate.net The initial product is a nucleophilic addition adduct, which typically undergoes dehydration to yield a C-3-substituted exocyclic double bond, often resulting in an α,β-unsaturated ketone. sci-hub.se This method is one of the most effective for preparing 3-benzylidene-indolin-2-ones, although it can sometimes produce a mixture of E/Z isomers. rsc.org A variety of bases can be used to catalyze the reaction, including primary and secondary amines like piperidine. sci-hub.se

Table 2: Knoevenagel Condensation of Indolin-2-ones

| Reactants | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Indolin-2-one, Aldehyde/Ketone | Base (e.g., piperidine) | 3-Alkylidene-indolin-2-one | Forms C=C bond at C-3 | rsc.org |

Radical Reactions and Oxidative Transformations at C-3

The C-3 position is also susceptible to radical reactions and oxidation. A notable metal-free strategy involves the reaction of indolin-2-ones with tert-butyl hydroperoxide (TBHP). thieme-connect.comresearchgate.net This process generates a 3-(tert-butylperoxy)indolin-2-one intermediate via a radical-transfer reaction, which can be further transformed into the corresponding indoline-2,3-dione (isatin). thieme-connect.comresearchgate.net This represents a direct and efficient method for constructing a C=O bond at the C-3 position without the need for metal catalysts. thieme-connect.com

Oxidative radical cyclization of N-arylacrylamides, mediated by reagents like di-tert-butyl peroxide (DTBP), can also yield 3-substituted indolin-2-ones. beilstein-journals.org In these reactions, a radical adds to the alkene, followed by an intramolecular cyclization that functionalizes the C-3 position. beilstein-journals.org Additionally, reagents like tert-butyl hypochlorite (B82951) (tBuOCl) can be used for the regioselective oxidation and chlorination of indoles to form 3-chlorooxindoles, showcasing another pathway for oxidative functionalization at this site. mdpi.com

Table 3: Oxidative Functionalization at C-3

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Indolin-2-one | tert-Butyl hydroperoxide (TBHP) | Indoline-2,3-dione | Metal-free radical coupling/oxidation | thieme-connect.comresearchgate.net |

| N-Arylacrylamide | Di-tert-butyl peroxide (DTBP) | 3-Substituted indolin-2-one | Oxidative radical cyclization | beilstein-journals.org |

Introduction of Complex Side Chains and Heterocyclic Systems at C-3

The C-3 position serves as an anchor point for synthesizing molecules with significant structural complexity, including those with elaborate side chains or fused heterocyclic rings.

One powerful method involves using precursors like 3-arenesulfonyl indoles. Under basic conditions, these compounds eliminate arenesulfinic acid to form a reactive alkylideneindolenine intermediate. This intermediate readily undergoes nucleophilic addition with a variety of active methylene compounds (e.g., malonates, nitroalkanes, 1,3-diketones), allowing for the introduction of diverse and complex side chains at the C-3 position. rsc.org

Furthermore, the C-3 position is ideal for the construction of spirocyclic systems. For instance, reacting indoline-2,3-diones (the oxidized form of indolin-2-ones) with appropriate reagents can lead to the formation of spiro-heterocycles. Examples include:

Dispirooxindole-β-lactams , synthesized via a Staudinger ketene-imine cycloaddition, where a β-lactam ring is fused at the C-3 position. mdpi.com

Spiro[indoline-3,2′-thiazolidine] derivatives , formed by the condensation of indoline-2,3-diones with mercaptoacetic acid and an amine. nih.gov

3,3-di(3-indolyl)-2-indolones , created through the acid-catalyzed reaction of isatin (B1672199) with two equivalents of indole (B1671886), demonstrating the attachment of multiple heterocyclic units. rsc.org

These strategies highlight the synthetic utility of the C-3 position of the this compound scaffold in building a wide range of complex organic molecules.

Transformations Involving the 7-tert-Butyl Group

The tert-butyl group is a prominent structural feature in many organic molecules, valued for the unique steric and electronic properties it imparts. Its reactivity, or lack thereof, on the 7-position of the indolin-2-one core is a critical consideration in the functionalization of this scaffold.

Stability and Chemical Inertness of the tert-Butyl Group under Various Reaction Conditions

The tert-butyl group is renowned for its considerable stability and chemical inertness, which stems from a combination of steric hindrance and the strength of its carbon-carbon and carbon-hydrogen bonds. researchgate.netgoogle.com This substituent is generally resistant to a wide array of reaction conditions that might otherwise transform simpler alkyl groups.

Historically, the oxidation of a tert-butyl group attached to an aromatic ring to a carboxylic acid was considered an exceedingly difficult transformation. stackexchange.com For instance, early studies showed that the tert-butyl group could remain untouched even under strong oxidizing conditions, such as boiling aqueous potassium permanganate, which readily oxidizes adjacent methyl groups. stackexchange.com This resistance is attributed to the absence of a benzylic hydrogen atom, preventing typical benzylic oxidation pathways.

The high bond dissociation energy of the primary C-H bonds in a tert-butyl group (approximately 100 kcal/mol) makes radical abstraction challenging. researchgate.net Furthermore, its bulky nature provides a steric shield, protecting both itself and adjacent positions on the aromatic ring from chemical attack. wikipedia.orgmsu.edu This steric hindrance can influence the regioselectivity of reactions on the aromatic ring, often disfavoring substitution at the ortho position (C-6) in favor of the more accessible para position (relative to the other directing group). msu.edunih.gov In synthetic chemistry, the tert-butyl group is often employed as a robust protecting or directing group that can endure various reaction conditions before a potential, often harsh, dealkylation step.

Table 1: General Stability of the Aromatic tert-Butyl Group

| Reaction Condition | General Stability/Reactivity of tert-Butyl Group | Rationale |

|---|---|---|

| Strong Oxidation (e.g., KMnO₄, H₂CrO₄) | Highly Stable | No benzylic hydrogens, preventing typical oxidation mechanisms. stackexchange.com |

| Strong Acidity | Generally Stable (can be removed under harsh Friedel-Crafts conditions) | Cleavage requires potent Lewis or Brønsted acids, often at elevated temperatures. |

| Strong Basicity | Highly Stable | C-C and C-H bonds are non-acidic and not susceptible to base-mediated cleavage. |

| Catalytic Hydrogenation | Highly Stable | Saturated C-C and C-H bonds are not reduced under standard hydrogenation conditions. |

| Radical Reactions | Relatively Inert | High C-H bond dissociation energy makes hydrogen abstraction difficult. researchgate.net |

Potential for Selective Chemical Modification or Derivatization of the tert-Butyl Moiety (if applicable in reported research)

Despite its renowned inertness, recent advancements in catalysis have opened avenues for the selective functionalization of the seemingly unreactive C-H bonds of a tert-butyl group. While direct modification remains a significant challenge, it is no longer considered impossible.

One of the most notable breakthroughs is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds. Research has shown that a highly electrophilic manganese catalyst, in conjunction with hydrogen peroxide as the oxidant and a specialized solvent like nonafluoro-tert-butyl alcohol, can effectively oxidize the C-H bonds of a tert-butyl group to deliver primary alcohols. researchgate.net This method leverages a powerful manganese-oxo species that can overcome the high bond dissociation energy of the primary C-H bonds. researchgate.net Although this has been demonstrated on various complex molecules, its specific application to this compound has not been reported but represents a potential strategy for its derivatization.

Another area of progress involves palladium-catalyzed C-H activation. ethz.ch While many of these methods rely on a directing group to position the catalyst close to the target C-H bond, examples of non-directed activation of tert-butyl groups exist. researchgate.net For instance, intramolecular C-H activation of 2-iodo-tert-butylbenzene derivatives using a palladium catalyst can form cyclobutabenzene structures. ethz.chulethbridge.ca Intermolecular C-H amination and arylation of ortho-tert-butyl groups on aromatic rings have also been achieved, demonstrating that a C(sp³)–H bond of the tert-butyl group can be functionalized. ethz.ch These catalytic systems highlight the potential, under specific conditions, to transform the tert-butyl group from a passive steric blocker into a handle for further molecular elaboration.

Table 2: Potential Catalytic Strategies for tert-Butyl Group Functionalization

| Reaction Type | Catalyst System (Example) | Product Type | Key Features |

|---|---|---|---|

| Hydroxylation | [Mn(CF₃-bpeb)(OTf)₂] / H₂O₂ in NFTBA | Primary Alcohol | Non-directed; overcomes high C-H bond energy via a powerful Mn-oxo species. researchgate.net |

| Arylation | Pd(OAc)₂ / Ligand | Arylated tert-Butyl Group | Often intramolecular or requires specific substrate geometries for intermolecular reactions. ethz.ch |

| Amination | Pd catalyst / Oxidant | Aminated tert-Butyl Group | Intermolecular amination of C(sp³)–H bonds has been demonstrated. ethz.ch |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring of this compound (excluding C-7)

The substitution pattern on the benzene ring of this compound is governed by the combined directing effects of the fused lactam ring and the C-7 tert-butyl substituent.

In electrophilic aromatic substitution (EAS), the reactivity and regioselectivity are determined by the ability of the existing substituents to stabilize the positively charged intermediate (the arenium ion or sigma complex). uomustansiriyah.edu.iqlibretexts.org

The Lactam Moiety : The nitrogen atom of the indolin-2-one ring is directly attached to the aromatic system. Its lone pair of electrons can be delocalized into the benzene ring through resonance (a +M effect). This effect strongly activates the ortho and para positions relative to the nitrogen. msu.edupressbooks.pub In the indolin-2-one scaffold, the position para to the nitrogen is C-5, and the position ortho is C-7.

The tert-Butyl Group : As an alkyl group, the C-7 tert-butyl substituent is a weakly activating group that directs incoming electrophiles to its ortho and para positions via inductive effects (+I effect) and C-C hyperconjugation. wikipedia.orgmsu.edu The position ortho to the C-7 substituent is C-6.

Given that the C-7 position is already occupied, the directing effects of the two groups must be considered for the remaining C-4, C-5, and C-6 positions. The powerful para-directing effect of the lactam nitrogen strongly favors substitution at the C-5 position . The ortho-directing effect of the tert-butyl group favors substitution at the C-6 position . The C-4 position is meta to the lactam nitrogen and is therefore less activated.

Therefore, electrophilic attack on this compound is predicted to yield a mixture of C-5 and C-6 substituted products. The exact ratio would depend on the specific reaction conditions and the steric bulk of the incoming electrophile. For very bulky electrophiles, attack at C-6 might be sterically hindered by the adjacent tert-butyl group, potentially favoring the C-5 isomer. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to follow this pattern. nih.govsavemyexams.com

Nucleophilic aromatic substitution (SNAr), in contrast, is generally not a feasible reaction pathway for the unsubstituted benzene ring of this compound. This type of reaction typically requires two key features: a good leaving group (like a halide) and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The this compound molecule lacks both of these essential features on its carbocyclic ring, making it unreactive towards nucleophilic aromatic substitution.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring Position | Directing Influence from Lactam (-NH-) | Directing Influence from tert-Butyl (-C(CH₃)₃) | Predicted Reactivity |

|---|---|---|---|

| C-4 | Meta (Deactivated) | Meta (Weakly Activated) | Unfavored |

| C-5 | Para (Strongly Activated) | - | Favored |

| C-6 | Meta (Deactivated) | Ortho (Activated) | Favored (Possible steric hindrance) |

Computational and Theoretical Investigations of 7 Tert Butyl Indolin 2 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electronic structure, molecular stability, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of many-body systems. It has been applied to study various indolin-2-one derivatives to understand their structure and reactivity. For instance, DFT calculations have been used to optimize the geometry of indoline-based dyes and to analyze their frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting their performance in dye-sensitized solar cells. researchgate.net Such studies help in rationalizing how different substituents on the indolin-2-one scaffold influence the electronic distribution and energy levels. researchgate.net

The stability of substituted indoles is also a subject of DFT investigations. The presence of electron-withdrawing groups, for example, can create an electron-deficient indole (B1671886) system, and DFT helps quantify these electronic effects. In the context of reaction energetics, DFT is employed to calculate the activation barriers of chemical reactions involving indolin-2-one derivatives. For example, the mechanism of reactions involving the contraction of a quinone ring to form complex indole derivatives has been elucidated with the help of DFT calculations, which determined the activation energy for processes like a tandfonline.comresearchgate.net-sigmatropic shift of a nitro group to be 20.9 kcal/mol. researchgate.net Furthermore, DFT has been used to study the mechanism and selectivity in the synthesis of related heterocyclic compounds, providing insights into the role of different substituents. acs.org

Table 1: Example of DFT Calculated Properties for an Indolin-2-one Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.7 eV | Indicates the chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are known for their high accuracy, although they are computationally more demanding than DFT. They are often used to obtain precise predictions of molecular properties such as geometry, vibrational frequencies, and electronic energies. osti.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and dynamic interactions in solution. nih.govmdpi.com

For 7-(tert-Butyl)indolin-2-one and its derivatives, MD simulations can reveal how the molecule explores its conformational landscape in a solvent environment. This is particularly important for understanding how the bulky tert-butyl group influences the flexibility of the indolin-2-one core and its interactions with surrounding solvent molecules. nih.govnih.gov MD simulations have been successfully employed to assess the stability of protein-ligand complexes involving indolin-2-one derivatives, providing insights into how these ligands behave within a biological environment over time. tandfonline.comdoi.org These simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions, which are critical for understanding the binding stability of a ligand to its target. mdpi.com

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level. nih.govsmolecule.com

Docking studies on various indolin-2-one derivatives have been performed to understand their binding mechanisms with different protein kinases, which are important targets in cancer therapy. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. semanticscholar.org For instance, docking studies have revealed that the indolin-2-one scaffold is crucial for binding to the ATP binding pocket of receptor tyrosine kinases. acs.org The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. tandfonline.comnih.gov

Table 2: Illustrative Molecular Docking Results for an Indolin-2-one Derivative with a Protein Kinase

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -9.5 kcal/mol | A lower binding energy suggests a more stable protein-ligand complex. |

| Interacting Residues | Tyr672, Val561, Cys673 | Key amino acids in the binding site involved in interactions. |

| Hydrogen Bonds | 2 | Indicates specific polar interactions contributing to binding affinity. |

Note: The values and residues in this table are for illustrative purposes and represent typical outputs from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ipsgwalior.orgplos.org These models are built using statistical methods to derive mathematical equations that can predict the activity or properties of new, untested compounds. researchgate.net

For indolin-2-one derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to develop predictive models for their inhibitory activity against various enzymes. researchgate.netnih.gov These studies generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence the biological activity. nih.gov This information is invaluable for rationally designing new derivatives with enhanced potency. tandfonline.com For example, QSAR models have been developed for indolin-2-one derivatives as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key target in anti-angiogenic cancer therapy. researchgate.net These models help in understanding the structural requirements for potent VEGFR inhibition and guide the synthesis of novel anticancer agents. researchgate.netnih.gov

Mechanistic Studies in Chemical Transformations Involving 7 Tert Butyl Indolin 2 One

Elucidation of Reaction Mechanisms for Synthesizing 7-(tert-Butyl)indolin-2-one (e.g., Grignard, lithiation, cyclization)

The synthesis of 7-substituted indoles, the precursors to compounds like this compound, can be effectively achieved through methods such as the Bartoli indole (B1671886) synthesis. This reaction provides a versatile route to 7-substituted indoles and involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com For the synthesis of a 7-tert-butyl indole precursor, the starting material would be an ortho-tert-butyl-substituted nitroarene.

The mechanism of the Bartoli indole synthesis commences with the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene. wikipedia.org This is followed by the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent then reacts with the nitrosoarene. wikipedia.orgjk-sci.com A key step in the mechanism is a researchgate.netresearchgate.net-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent. wikipedia.org Subsequent cyclization and tautomerization lead to a dimagnesium indole salt, which upon acidic workup, yields the final 7-substituted indole. wikipedia.org In total, three equivalents of the Grignard reagent are necessary for the complete conversion of the starting nitroarene. wikipedia.org

Table 1: Key Steps in the Bartoli Indole Synthesis Mechanism

| Step | Description | Reactants | Intermediates/Products |

| 1 | Initial Grignard Addition | o-substituted nitroarene, vinyl Grignard reagent | Intermediate adduct |

| 2 | Formation of Nitrosoarene | Intermediate adduct | Nitrosoarene, magnesium salt |

| 3 | Second Grignard Addition | Nitrosoarene, vinyl Grignard reagent | Dihydropyridine-like intermediate |

| 4 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Dihydropyridine-like intermediate | Rearranged intermediate |

| 5 | Cyclization & Tautomerization | Rearranged intermediate | Indole magnesium salt |

| 6 | Protonation (Workup) | Indole magnesium salt, Acid | 7-substituted indole |

Alternative strategies involving lithiation and cyclization are also prominent in heterocyclic chemistry. For instance, base-mediated cyclization reactions, such as the Chichibabin cyclization which utilizes strong bases like lithium diisopropylamide (LDA), demonstrate the utility of deprotonation to facilitate ring closure. nih.gov Palladium-catalyzed cyclization of substrates like 2-alkynylaniline derivatives represents another powerful method for constructing the indole core. nih.govmdpi.com

Mechanistic Pathways of Functionalization Reactions at the Indolin-2-one Scaffold (e.g., C-3 alkenylation, N-substitution)

The indolin-2-one scaffold is amenable to various functionalization reactions, particularly at the C-3 position and the nitrogen atom.

C-3 Alkenylation: The introduction of an alkenyl group at the C-3 position can proceed through several mechanistic pathways. One common approach involves the condensation of the indolin-2-one with an aldehyde or ketone under basic or acidic conditions. This reaction proceeds via an aldol-type mechanism, where the enolate of the indolin-2-one (formed under basic conditions) or the enol (formed under acidic conditions) acts as a nucleophile, attacking the carbonyl of the coupling partner. Subsequent dehydration leads to the C-3 alkylidene product.

More advanced methods involve transition metal catalysis. For example, a ferrous salt-catalyzed oxidative alkenylation of indoles with ketones has been shown to produce 3-alkylideneindolin-2-ones. mdpi.com Mechanistic studies, including the use of radical inhibitors like BHT and TEMPO, suggest that this transformation likely proceeds through a radical pathway. mdpi.com Ruthenium(II)-catalyzed C-3 selective alkenylation of indole derivatives via C-H activation has also been reported, proceeding through a non-radical pathway involving the formation of a six-membered metallacycle intermediate. nih.gov

N-Substitution: The substitution at the nitrogen atom of the this compound scaffold typically follows a standard nucleophilic substitution mechanism. In the presence of a base, such as potassium carbonate, the N-H proton is abstracted to generate a nucleophilic amide anion. researchgate.net This anion then attacks an alkyl halide or another suitable electrophile in an SN2 reaction, leading to the N-substituted product. The choice of base and solvent is critical to ensure efficient deprotonation and to facilitate the substitution reaction.

Radical Coupling Mechanisms and tert-Butyl Hydroperoxide Involved Oxidations

The indolin-2-one core can undergo oxidation, particularly at the C-3 position, through radical mechanisms, often employing tert-butyl hydroperoxide (TBHP) as an oxidant. A notable transformation is the synthesis of indoline-2,3-diones (isatins) from indolin-2-ones via a metal-free radical coupling reaction with TBHP. organic-chemistry.orgresearchgate.net

The proposed mechanism for this oxidation involves the following key steps:

Initiation: TBHP can undergo homolytic cleavage, particularly at elevated temperatures, to generate tert-butoxy (B1229062) and hydroxyl radicals. In some systems, di-tert-butyl peroxide (DTBP) is used, which thermally decomposes to form tert-butoxy radicals. rsc.orgbeilstein-journals.org

Hydrogen Abstraction: A radical species, such as the tert-butoxy radical, abstracts a hydrogen atom from the C-3 position of the indolin-2-one, generating an alkyl radical centered on C-3. organic-chemistry.orgresearchgate.net

Radical Coupling: This indolin-2-one radical then couples with a tert-butylperoxy radical (t-BuOO•), which is also generated from TBHP, to form a 3-(tert-butylperoxy)indolin-2-one intermediate. organic-chemistry.org

Transformation to Product: This peroxide intermediate is then further transformed, under the reaction conditions, to the final indoline-2,3-dione product. organic-chemistry.org

The radical nature of this pathway has been confirmed through experiments where the reaction is completely suppressed by the addition of radical inhibitors such as TEMPO and BHT. organic-chemistry.org This metal-free approach provides an efficient route for the construction of a C=O bond at the C-3 position. organic-chemistry.orgresearchgate.net

Table 2: Proposed Radical Mechanism for C-3 Oxidation of Indolin-2-ones with TBHP

| Step | Description | Key Species Involved |

| 1 | Radical Generation | TBHP → t-BuO• + •OH |

| 2 | C-3 Radical Formation | Indolin-2-one + t-BuO• → C-3 Indolin-2-one radical + t-BuOH |

| 3 | Peroxide Intermediate Formation | C-3 Indolin-2-one radical + t-BuOO• → 3-(tert-butylperoxy)indolin-2-one |

| 4 | Conversion to Dione | 3-(tert-butylperoxy)indolin-2-one → Indoline-2,3-dione |

Acid- and Base-Catalyzed Mechanistic Investigations in Indolin-2-one Chemistry

Both acid and base catalysis play crucial roles in mediating reactions involving the indolin-2-one scaffold.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen at the C-2 position of the indolin-2-one can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is fundamental to reactions like acid-catalyzed hydrolysis or additions to the carbonyl group. Furthermore, acid catalysis can facilitate reactions at the C-3 position. For example, in the acid-catalyzed reaction between isatin (B1672199) (an oxidized form of indolin-2-one) and indole, the acid activates the C-3 carbonyl towards nucleophilic attack by the indole ring, proceeding through a Friedel–Crafts type mechanism. nih.gov For reactions involving alkenylation at C-3, an acid catalyst can protonate the double bond of an alkene, generating a carbocation that then acts as an electrophile, which is attacked by the enol form of the indolin-2-one. youtube.com

Base Catalysis: Bases can deprotonate the indolin-2-one at two primary sites: the nitrogen atom (N-1) and the α-carbon (C-3).

N-Deprotonation: As discussed in section 6.2, deprotonation at the nitrogen generates an amide anion, which is a potent nucleophile for N-alkylation or N-acylation reactions. researchgate.net

C-3 Deprotonation: Abstraction of a proton from the C-3 position generates an enolate. This enolate is a key nucleophilic intermediate in a variety of C-3 functionalization reactions, including aldol (B89426) condensations with aldehydes and ketones, Michael additions to α,β-unsaturated systems, and alkylations with alkyl halides. The regioselectivity and stereoselectivity of these reactions are often influenced by the choice of base, solvent, and reaction temperature.

Applications in Advanced Chemical Synthesis and Materials Science Non Biological

7-(tert-Butyl)indolin-2-one as a Building Block for the Construction of Complex Polycyclic Heterocycles

The indolin-2-one core is a versatile platform for synthesizing intricate polycyclic and fused heterocyclic systems. The presence of the bulky tert-butyl group at the C7 position can influence reaction regioselectivity and modify the properties of the resulting polycyclic structure. Research has demonstrated that indoline (B122111) derivatives readily participate in cycloaddition and cascade reactions to yield novel molecular frameworks.

A significant application is in palladium-catalyzed multicomponent cascade reactions. For instance, reactions involving 3-diazo oxindoles and isocyanides, such as tert-butyl isocyanide, have been developed to synthesize N-fused polycyclic indoles. schem.jpsmolecule.comrsc.org In these transformations, the oxindole (B195798) derivative acts as the foundational unit, and through a sequence of catalytic steps, it is annulated with other components to form tricyclic oxazolo[3,2-a]indole scaffolds. schem.jprsc.org The reaction proceeds through the in-situ formation of an amide intermediate which then directs the subsequent cyclization steps. rsc.org

Furthermore, the interaction of indoline derivatives with quinones provides another route to complex polycycles. The reaction between 2,3,3-trimethylindoline (B99453) derivatives and substituted 1,2-benzoquinones can lead to the formation of indolo[1,2-a]indoline structures. researchgate.net For example, refluxing 2,3,3-trimethylindoline with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone results in a contraction of the o-quinone ring, yielding polycyclic indole (B1671886) systems. researchgate.net These reactions showcase how the fundamental indoline skeleton can be elaborated into larger, more complex heterocyclic systems.

Table 1: Synthesis of Polycyclic Heterocycles from Indoline/Oxindole Precursors

| Precursor Type | Reaction Type | Key Reagents/Catalysts | Resulting Polycyclic Scaffold | Reference |

|---|---|---|---|---|

| 3-Diazo Oxindole | Pd-Catalyzed [3+1+1] Annulation Cascade | tert-Butyl Isocyanide, Pd(OAc)₂, K₂CO₃ | Tricyclic Oxazolo[3,2-a]indole | schem.jprsc.org |

| 2,3,3-Trimethylindoline | o-Quinone Ring Contraction | 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, Acetic Acid | Indolo[1,2-a]indoline-1,4-dione | researchgate.net |

| Indole | Zn(II)-Catalyzed [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes (DDs), Zn(OTf)₂ | Tetrahydro-1H-pyridazino[3,4-b]indole | mdpi.comtandfonline.com |

Integration into Photochromic Systems and Molecular Switches (drawing from broader indoline/spiropyran research)

The indoline moiety is a cornerstone of one of the most important classes of photochromic molecules: spiropyrans and their spirooxazine analogues. google.com These molecules function as molecular switches, capable of reversibly changing their structure and, consequently, their optical properties upon stimulation with light. The fundamental switching action involves the light-induced cleavage of a C-O spiro bond in the colorless spiropyran (SP) form, leading to a planar, conjugated, and colored merocyanine (B1260669) (MC) form. acs.org

Substituents on the indoline ring play a critical role in tuning the properties of these molecular switches. google.com The electronic nature of the substituent influences the stability of the two isomers and the absorption wavelength of the colored MC form. Electron-donating groups generally result in a hypsochromic shift (a shift to shorter wavelengths) of the absorption maxima and increase the lifetime of the colored form. chemrxiv.org

The 7-tert-butyl group is a bulky, electron-donating alkyl group. Based on established structure-property relationships, its incorporation into the indoline part of a spiropyran is expected to influence the switching properties. The electron-donating effect would likely stabilize the positive charge that can develop on the indoline nitrogen in the zwitterionic merocyanine form, thus affecting the thermal relaxation rate back to the closed spiropyran form. The steric bulk of the tert-butyl group could also influence the kinetics of the ring-opening and ring-closing reactions. While specific research on this compound in this context is not detailed, the principles of spiropyran design strongly suggest its potential for creating molecular switches with tailored properties. google.comchemrxiv.org

Table 2: Role of the Indoline Moiety in Spiropyran-Based Molecular Switches

| Component | Structure | Function in Molecular Switch | Influence of Substituents |

|---|---|---|---|

| Indoline Half | Nitrogen-containing heterocyclic ring system | Forms one part of the spiro-compound. The nitrogen atom is key to the electronic structure of the open merocyanine form. | Electron-donating or -withdrawing groups on the indoline ring tune the absorption spectrum and lifetime of the colored state. google.comchemrxiv.org |

| Spiro Carbon | sp³-hybridized carbon linking the two halves | The site of the photo-induced C-O bond cleavage and reformation. | N/A |

| Pyranyl/Oxazine Half | Oxygen-containing heterocyclic ring system | Forms the other part of the spiro-compound. Contains the oxygen atom involved in the spiro bond. | Substituents here also modulate the photochromic properties and can introduce additional functionalities like metal chelation. acs.org |

Role in Catalyst Design or Ligand Development (if applicable in reported research)

In the surveyed scientific literature, there are no prominent reports of this compound itself being used as a ligand or in the direct design of a catalyst. However, structural motifs present in this compound are highly relevant to modern catalyst development.

The use of bulky tert-butyl groups is a common strategy in ligand design to enhance catalyst activity and selectivity. For example, in molybdenum catalysts supported by Salan ligands for deoxydehydration reactions, the presence of sterically bulky tert-butyl groups on the phenol (B47542) arms of the ligand was found to result in enhanced reactivity compared to less bulky analogues. ub.edu Similarly, highly active phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (t-Bu₃P) are employed in challenging cross-coupling reactions, including the Larock indole synthesis. acs.org The steric hindrance provided by these groups can promote reductive elimination and prevent catalyst deactivation pathways.

Furthermore, N-heterocyclic scaffolds are central to many classes of ligands. While indoline itself is more commonly the target of catalytic synthesis rather than a component of the catalyst, chemball.com its structural features are pertinent. The combination of a rigid aromatic framework and a nucleophilic nitrogen atom makes related heterocyclic structures valuable in coordination chemistry. Given these trends, this compound represents a potential, though currently unexplored, scaffold for the development of novel ligands where its steric and electronic profile could be leveraged.

Use in the Synthesis of Precursors for Other Chemical Disciplines (e.g., agrochemicals, dyes, if non-biological focus)

Indoline and its derivatives are established precursors for the synthesis of various dyes and pigments. chim.it The indolin-2-one core is central to the structure of indigo (B80030) dye, one of the oldest known natural colorants. Modern synthetic methods often rely on precursors like indoxyl, which can be derived from indolin-2-one. mdpi.comsemanticscholar.org

In the realm of materials science, indolin-2-one derivatives are used to construct sophisticated dyes for advanced applications. A notable example is their use in synthesizing push-pull dyes for dye-sensitized solar cells (DSSCs). In one approach, an N-substituted indolin-2-one is condensed with an acetyl-containing thiophene (B33073) derivative. researchgate.net The resulting intermediate is then treated with Lawesson's reagent to form a thieno[2,3-b]indole core, which serves as the electron-donor portion of the final dye. This demonstrates a clear, non-biological application where the indoline scaffold is a crucial precursor for a functional material. researchgate.net

Beyond dyes, indoline derivatives are also recognized as intermediates in the synthesis of agrochemicals, such as plant growth regulators. chim.it The versatility of the indoline ring allows for various chemical modifications to produce a wide range of biologically active molecules, though a non-biological focus points primarily towards the dye and materials sector.

Table 3: this compound and Derivatives as Chemical Precursors

| Precursor | Product Class | Example Application (Non-Biological) | Reference |

|---|---|---|---|

| Indolin-2-one | Indigo Dyes | Textile and pigment industries | mdpi.com |

| N-Alkyl-indolin-2-one | Thieno[2,3-b]indole Dyes | Dye-sensitized solar cells (DSSCs) | researchgate.net |

| Indoline | Various Derivatives | Plant growth regulators | chim.it |

| Indole/Indoline Derivatives | Melanin-type Dyes | General colorants | acs.org |

Molecular Mechanisms of Action for Indolin 2 One Derivatives Non Clinical Focus

Targeted Enzyme Inhibition Profiles

Indolin-2-one derivatives have been shown to inhibit a range of enzymes critical to cellular function and disease progression. Their inhibitory activity often stems from specific interactions with the enzyme's active or allosteric sites.

Thioredoxin Reductase (TrxR)

Certain indolin-2-one derivatives are potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance. nih.govnih.gov For instance, 3-(2-oxoethylidene)indolin-2-one compounds, which possess a Michael acceptor moiety, demonstrate strong TrxR inhibitory activity. nih.govnih.gov This inhibition is selective for TrxR over other antioxidant enzymes like glutathione (B108866) reductase (GR) and glutathione peroxidase (GPx). nih.gov The mechanism involves the electrophilic Michael acceptor moiety targeting the highly accessible selenocysteine (B57510) (Sec) residue in the C-terminal active site of TrxR. nih.govnih.gov This irreversible, covalent binding leads to inhibition of the enzyme, causing an increase in cellular oxidative stress and the oxidation of thioredoxin (Trx). nih.gov

α-Amylase and α-Glucosidase

A significant number of indolin-2-one derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Substituted 3,3-di(indolyl)indolin-2-ones have demonstrated potent α-glucosidase inhibitory activity, often superior to the standard drug acarbose (B1664774), while showing lower inhibition of α-amylase. nih.govresearchgate.net This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective inhibitors. researchgate.net For example, one study found that synthesized 3,3-di(indolyl)indolin-2-ones exhibited higher percentage inhibition of α-glucosidase (ranging from 37 ± 11 to 94 ± 3) compared to acarbose (19 ± 5) at a 50 μg/ml concentration. nih.gov Molecular docking studies suggest that these compounds interact with key residues in the active sites of both enzymes. nih.govresearchgate.net Another study on 3,5-disubstituted indolin-2-one derivatives identified compounds with an IC₅₀ value as low as 6.78 µM against yeast α-glucosidase. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-(2-oxoethylidene)indolin-2-ones | Thioredoxin Reductase (TrxR) | Selective and irreversible inhibition by targeting the selenocysteine (Sec) residue in the active site. | nih.govnih.gov |

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | Potent inhibition (IC₅₀ as low as 5.98±0.11μM in one study), often exceeding that of acarbose. | nih.govx-mol.com |

| 3,3-di(indolyl)indolin-2-ones | α-Amylase | Generally lower inhibitory activity compared to α-glucosidase, which is a desirable trait. | nih.govresearchgate.net |

| 3,5-disubstituted indolin-2-ones | α-Glucosidase | Identified as potent inhibitors with IC₅₀ values in the micromolar range. | nih.gov |

| Indoline-thiazolidinedione-triazole hybrids | α-Amylase | Showed potent inhibition with IC₅₀ values ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM. | dntb.gov.ua |

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

Indolin-2-ones are a well-established class of receptor tyrosine kinase (RTK) inhibitors. scirp.orgcancertreatmentjournal.com Many small molecule drugs based on this scaffold, such as Sunitinib, function by targeting multiple RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and others. scirp.orgcancertreatmentjournal.com The selectivity of these inhibitors is dictated by the nature and position of substituents on the indolin-2-one core. acs.orgnih.gov

VEGFR: Many pyrrole-indolin-2-one derivatives are potent inhibitors of VEGFRs, key mediators of angiogenesis. cancertreatmentjournal.com Sunitinib, for example, selectively inhibits VEGFR-1, VEGFR-2, and VEGFR-3. scirp.org Structural modifications, such as introducing a propionic acid moiety into the tetrahydroindole ring of certain derivatives, can yield highly potent inhibitors of VEGFR-2. acs.org

Src: SU6656 is an indolin-2-one derivative known to inhibit the Src family of tyrosine kinases, which are central to signaling pathways controlling cell proliferation and survival. scirp.org Other studies have identified novel 1,3,5-substituted indolin-2-one derivatives with IC₅₀ values against Src in the low micromolar range. nih.gov

EGFR and Her-2: 3-(substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring have demonstrated high selectivity for inhibiting Epidermal Growth Factor Receptor (EGFR) and Her-2. acs.orgnih.gov One study reported a novel indolin-2-one derivative (compound 20) with nanomolar inhibitory action against EGFR kinase. mdpi.com

PDGF: Indolin-2-ones with an extended side chain at the C-3 position have shown high potency and selectivity against PDGFR. acs.orgnih.gov Sunitinib and its metabolite SU12662 are also effective inhibitors of PDGFR-α and PDGFR-β. scirp.org

The primary mechanism by which most indolin-2-one derivatives inhibit RTKs is through competitive inhibition at the ATP-binding site. scirp.orgmdpi.com These small molecules act as adenine (B156593) mimetics, occupying the pocket where ATP would normally bind, thereby preventing kinase phosphorylation and subsequent downstream signaling. scirp.org

The specificity of this interaction is governed by the hydrogen bonds and hydrophobic interactions formed between the inhibitor and the amino acid residues of the ATP pocket. cancertreatmentjournal.comcancertreatmentjournal.com The oxindole (B195798) moiety itself can form critical hydrogen bonds. cancertreatmentjournal.com For example, docking studies of one potent inhibitor revealed that its quinalzoline ring formed hydrogen bonds with residues Cys919 and Phe918 in the ATP binding site of VEGFR-2. mdpi.com Similarly, an active Src inhibitor was shown to form a hydrogen bond between its indole (B1671886) NH group and the carbonyl of Met341 in the Src active site. nih.gov Crystallographic data confirms that these compounds bind in the ATP binding pocket, and the specific substitutions on the indolin-2-one core determine the conformational dynamics and ultimate selectivity towards different kinases. acs.orgnih.gov

While competitive ATP inhibition is the predominant mechanism, some indolin-2-one derivatives may exert their effects through allosteric regulation. Research has identified dual allosteric inhibitors targeting both the polymerase and RNase H functions of HIV-1 reverse transcriptase. nih.gov However, within the context of RTK inhibition, the literature predominantly focuses on ATP-competitive mechanisms. The potential for allosteric modulation of RTKs by indolin-2-one derivatives remains an area for further investigation.

DNA Targeting Mechanisms, including Intercalation and Replication Stress Induction

Beyond enzyme and receptor inhibition, certain indolin-2-one derivatives can interact directly with DNA. A series of mono- and bis-1H-benzo[c,d]indol-2-ones were designed as DNA intercalators, where the aromatic chromophore contributes to intercalation and amine side chains provide electrostatic binding. nih.gov Studies on other arylidene indolin-2-ones have also explored their DNA binding potential, with some compounds showing moderate binding affinity through intercalation, a process that can disrupt normal cell division. nih.govrsc.org

Furthermore, some indolin-2-one nitroimidazole conjugates have been found to inhibit topoisomerase IV, an essential enzyme for DNA replication. acs.org This inhibition of a topoisomerase, which is critical for resolving DNA tangles during replication, can induce replication stress and lead to cell death.

Modulation of Key Intracellular Signaling Pathways

By inhibiting upstream kinases or other targets, indolin-2-one derivatives can modulate a variety of crucial intracellular signaling pathways.

Akt and MAPK Pathways: Inhibition of RTKs like VEGFR and Src by indolin-2-one derivatives directly impacts downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, which are fundamental to cell survival and proliferation. scirp.orgaustinpublishinggroup.com Separately, TrxR inhibition by certain indolinones leads to oxidative stress, which in turn activates apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of the p38 and JNK MAPK signaling pathways and subsequent apoptosis. nih.govresearchgate.net

NF-κB Pathway: Some 3-(2-oxoethylidene)indolin-2-one derivatives have been shown to suppress the NF-κB signaling pathway. nih.gov This anti-inflammatory effect is partly responsible for inhibiting lipopolysaccharide-induced inflammatory responses. nih.gov Other indole derivatives have also been noted for their ability to modulate the NF-κB pathway. mdpi.com A novel PIM kinase inhibitor based on the indolin-2-one scaffold was found to inhibit the TLR4-MyD88-NF-κB signaling axis, preventing the phosphorylation of IκB kinase and NF-κB. mdpi.com

CHK1/ATR axis: While direct modulation of the CHK1/ATR DNA damage response pathway by 7-(tert-Butyl)indolin-2-one is not explicitly detailed in the available literature, the induction of DNA replication stress by topoisomerase-inhibiting derivatives would invariably activate this checkpoint signaling cascade as a cellular response mechanism. acs.org

Investigation of Dual Modes of Action in Biological Systems

A growing area of research focuses on indolin-2-one derivatives with dual or multi-target modes of action, which can offer enhanced efficacy or overcome resistance mechanisms.

One study reported on indolin-2-one nitroimidazole compounds that exhibit a dual mode of action. acs.org While nitroimidazoles typically act as pro-drugs that damage DNA under anaerobic conditions, these conjugates were found to be active against aerobic bacteria by inhibiting topoisomerase IV, independent of the nitro group's reduction. acs.org

Another example involves 3-benzylideneindolin-2-one (B1620751) derivatives designed to act as dual inhibitors of tubulin polymerization and protein kinases like EGFR. researchgate.net Similarly, certain 3,5-disubstituted indolin-2-one derivatives have been identified as dual inhibitors of α-glucosidase and GSK3β. nih.gov The development of such dual-active compounds is a promising strategy in drug discovery. rsc.org Furthermore, some indolinone-based compounds have been developed as dual inhibitors of HIV-1 reverse transcriptase and integrase, targeting multiple points in the viral life cycle. nih.govfrontiersin.org

Future Research Directions and Unexplored Avenues for 7 Tert Butyl Indolin 2 One

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. researchgate.net Future research on the synthesis of 7-(tert-Butyl)indolin-2-one should prioritize green chemistry principles to reduce waste, minimize energy consumption, and avoid hazardous reagents.

Key areas for innovation include:

Catalyst Development: Exploring novel, metal-free catalysts for the key cyclization and functionalization steps. For instance, organocatalysis and biocatalysis could offer highly selective and environmentally friendly alternatives to traditional metal-based catalysts. researchgate.net

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents such as water, supercritical fluids, or bio-based solvents. nih.gov Additionally, microwave-assisted and ultrasound-mediated synthesis could be explored to reduce reaction times and energy input. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This could involve developing cascade reactions where multiple bonds are formed in a single step. beilstein-journals.org

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Metal-Free Radical Coupling | Avoids toxic heavy metal catalysts, simplifying purification. smolecule.com |

| Ultrasound-Assisted Synthesis | Reduces reaction times and energy consumption. researchgate.net |

| Water as a Solvent | Non-toxic, inexpensive, and environmentally benign solvent. nih.gov |

| Biocatalysis | Highly selective and operates under mild conditions. nih.gov |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the indolin-2-one core is well-established, but the influence of the 7-tert-butyl group may unlock novel chemical transformations. nih.govsmolecule.com Future studies should aim to explore these unique reactivity patterns.

Promising avenues of research include:

C-H Activation: Developing methods for the selective functionalization of the various C-H bonds on the aromatic ring and the indolinone core. The steric hindrance from the tert-butyl group could direct regioselectivity in unexpected ways.

Dearomatization Reactions: Investigating cascade reactions that involve dearomatization of the aryl ring, potentially leading to complex, three-dimensional spirocyclic structures. researchgate.net

Photoredox Catalysis: Utilizing light-driven reactions to access novel bond formations and functional group installations that are not achievable through traditional thermal methods.

Advanced In Silico Screening and Predictive Modeling for Chemical Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. researchgate.netnih.gov For this compound, in silico methods can guide the design of derivatives with tailored properties.

Future research should focus on:

Pharmacophore Modeling and Virtual Screening: Using the this compound scaffold as a starting point to design and screen virtual libraries of derivatives against various biological targets. researchgate.net

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: Employing high-level computational methods to predict the reactivity, stability, and conformational preferences of this compound and its derivatives. nih.gov This can provide insights into reaction mechanisms and ligand-receptor interactions.

ADME/Tox Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives at an early stage of development, reducing the likelihood of late-stage failures. researchgate.netresearchgate.net

| In Silico Technique | Application for this compound |

| Molecular Docking | Predicting binding modes and affinities to protein targets. smolecule.comresearchgate.net |

| Virtual Screening | Identifying promising derivatives from large compound libraries. nih.gov |

| ADME/Tox Modeling | Predicting pharmacokinetic and toxicity profiles. researchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its interactions. nih.gov |

Identification of Undiscovered Molecular Targets and Fundamental Biological Mechanisms (non-clinical)

While the broader indolin-2-one class exhibits a range of biological activities, including anticancer and antimicrobial properties, the specific molecular targets and mechanisms of action for this compound remain largely unexplored. nih.govsmolecule.com

Key areas for future non-clinical investigation include:

Target Identification: Employing chemoproteomics and other target identification strategies to uncover the protein binding partners of this compound in various cell types. This could reveal novel therapeutic targets.

Pathway Analysis: Investigating the downstream cellular pathways modulated by the compound to understand its fundamental biological effects. This includes studying its impact on signaling cascades, gene expression, and metabolic pathways. nih.gov

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify novel, unpredicted biological activities of this compound in various disease models.

The exploration of these future research directions will undoubtedly expand our understanding of the chemical and biological properties of this compound, paving the way for its potential application in diverse scientific fields.

Q & A

Q. How can computational modeling enhance the study of this compound’s mechanism of action?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict target binding. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability. Cross-reference with experimental SAR and mutagenesis data. Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to toxicity studies involving this compound in animal models?

- Methodological Answer : Adhere to institutional animal care protocols (IACUC) for humane endpoints and sample sizes. Include negative controls (vehicle-only) and blinded assessments. For acute toxicity, follow OECD Guidelines 423/425. Publish full experimental details, including euthanasia methods and analgesia use .

Q. How can researchers ensure transparency when reporting negative or inconclusive results?

- Methodological Answer : Use platforms like Figshare or Open Science Framework to archive raw data. Detail all experimental variables (e.g., batch-to-batch compound variability) in supplementary materials. Discuss potential limitations (e.g., assay sensitivity) in the discussion section to guide future studies .

Tables for Key Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.